2,3-Dimethoxy-benzamidine hydrochloride
CAS No.: 1170449-53-2
Cat. No.: VC2905831
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170449-53-2 |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 2,3-dimethoxybenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-12-7-5-3-4-6(9(10)11)8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H |
| Standard InChI Key | WTCNNTIVPPDMOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=N)N.Cl |
| Canonical SMILES | COC1=CC=CC(=C1OC)C(=N)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity and Physical Characteristics
2,3-Dimethoxy-benzamidine hydrochloride features a benzene ring with two methoxy (-OCH3) groups positioned at the 2 and 3 carbons, along with an amidine group (-C(NH2)=NH) that exists as a hydrochloride salt. This structure combines the stability of an aromatic ring with the reactivity of the amidine functional group, creating a compound with diverse chemical behaviors and biological potentials. The presence of the two adjacent methoxy groups creates a specific electronic environment that influences how the compound interacts with biological targets, particularly enzymes.
The compound typically exists as a crystalline solid with improved water solubility compared to its free base form, due to its hydrochloride salt nature. This enhanced solubility is particularly advantageous for biological applications and research settings where aqueous compatibility is essential. The compound's structural features contribute to its ability to form hydrogen bonds and engage in other intermolecular interactions that determine its physical behaviors in various environments.
Key identification parameters that define this compound include its CAS number (1170449-53-2), molecular formula (C9H13ClN2O2), and molecular weight (216.66 g/mol). These parameters are essential for accurate database searches and proper handling in laboratory settings.
Spectroscopic and Analytical Characteristics
The structural confirmation of 2,3-Dimethoxy-benzamidine hydrochloride typically involves several complementary spectroscopic techniques. In proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy using DMSO-d6 as solvent, the methoxy protons typically appear as singlets in the range of δ 3.70-3.85 ppm, while the amidine NH2 signals present as broad singlets around δ 8.90-9.10 ppm. These characteristic signals serve as spectroscopic fingerprints for compound verification.
Infrared (IR) spectroscopy provides additional structural insights, with characteristic absorption bands for the amidine C=N stretch appearing around 1650 cm-1 and methoxy C-O stretching vibrations in the range of 1250-1280 cm-1. Mass spectrometry, particularly electrospray ionization in positive mode (ESI-MS), typically shows a molecular ion peak [M+H]+ at m/z 181.1 for the free base form, with additional peaks corresponding to the chloride adducts.
High-Performance Liquid Chromatography (HPLC) using a C18 column with gradient elution (water/acetonitrile containing 0.1% trifluoroacetic acid) provides an effective method for assessing compound purity. For research-grade material, purity levels of ≥98% are typically expected and can be confirmed through these analytical methods.
Synthesis and Preparation Methods
Purification and Quality Control
The purification of 2,3-Dimethoxy-benzamidine hydrochloride typically involves recrystallization techniques using appropriate solvent systems such as ethanol/water mixtures (typically in ratios around 7:3 v/v). This recrystallization process helps remove impurities and enhances the purity of the final product. For optimal results, the process may need to be repeated multiple times with careful temperature control.
Quality control measures for this compound include HPLC analysis to confirm purity levels (typically aiming for ≥98%), along with spectroscopic verification using NMR, IR, and mass spectrometry. The combination of these analytical techniques ensures the identity, purity, and integrity of the synthesized material. For research applications, thorough characterization is essential to ensure reliable and reproducible results in subsequent experiments.
Biological Activities and Mechanisms
Enzyme Inhibition Properties
2,3-Dimethoxy-benzamidine hydrochloride, like other benzamidine derivatives, exhibits significant potential as an enzyme inhibitor, particularly targeting serine proteases. The compound's amidine group serves as the primary pharmacophore responsible for enzyme inhibition, typically forming strong ionic interactions with acidic residues (such as aspartate or glutamate) within enzyme active sites. The specific positioning of the two methoxy groups at the 2 and 3 positions creates a unique electronic environment that can enhance binding affinity and selectivity for certain target enzymes.
Research indicates that benzamidine derivatives exhibit anticoagulant properties through inhibition of factor Xa, a crucial enzyme in the blood coagulation cascade. By inhibiting factor Xa, these compounds can prevent the formation of thrombin, thereby reducing blood clotting and potentially serving as anticoagulant agents. This mechanism positions 2,3-Dimethoxy-benzamidine hydrochloride as a potentially valuable compound for thrombotic disease research and treatment development.
Beyond anticoagulation, the enzyme inhibitory properties of this compound may extend to other serine proteases involved in various physiological processes, including inflammation, immune response, and cellular signaling pathways. The dual methoxy substitution pattern potentially modifies the compound's selectivity profile compared to other benzamidine derivatives, creating opportunities for more targeted enzyme inhibition in specific biological contexts.
| Biological Activity | Potential Mechanism | Possible Applications |
|---|---|---|
| Serine Protease Inhibition | Binding to active site, forming ionic interactions with acidic residues | Enzyme studies, development of therapeutic protease inhibitors |
| Anticoagulant Effects | Factor Xa inhibition, preventing thrombin formation | Thrombotic disease research, anticoagulant development |
| Anticancer Activity | Apoptosis induction, enzyme inhibition in cancer cells | Cancer research, potential therapeutic development |
| Antimicrobial Properties | Interaction with microbial enzymes or cellular components | Investigation of antibacterial and antifungal applications |
Antimicrobial Activity
Research on structurally similar compounds suggests potential antimicrobial applications for 2,3-Dimethoxy-benzamidine hydrochloride. Benzimidazole derivatives, which share certain structural features with benzamidine compounds, have demonstrated effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi.
The antimicrobial mechanisms may involve interference with essential microbial enzymes, disruption of cell wall synthesis, or interaction with microbial DNA or protein synthesis machinery. The specific substitution pattern of 2,3-Dimethoxy-benzamidine hydrochloride, with its dual methoxy groups, potentially enhances these antimicrobial properties through modified electronic distribution and binding characteristics compared to other benzamidine derivatives.
Structure-Activity Relationships
Comparison with Similar Compounds
Understanding the relationship between chemical structure and biological activity provides valuable insights into the behavior of 2,3-Dimethoxy-benzamidine hydrochloride. By comparing this compound with structurally related benzamidine derivatives, we can identify how specific structural features influence biological activity and physicochemical properties. This comparison enhances our understanding of the compound's potential applications and limitations .
The presence of an additional methoxy group in 2,3-Dimethoxy-benzamidine hydrochloride increases its molecular weight (216.66 g/mol compared to 186.64 g/mol for 2-Methoxybenzimidamide hydrochloride) and potentially enhances its lipophilicity. These changes in physicochemical properties can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial considerations for any potential therapeutic applications.
Table 2: Structural Comparison of 2,3-Dimethoxy-benzamidine hydrochloride with Related Compounds
| Compound | CAS Number | Structural Features | Molecular Weight | Potential Impact on Activity |
|---|---|---|---|---|
| 2,3-Dimethoxy-benzamidine HCl | 1170449-53-2 | Two methoxy groups at positions 2,3 | 216.66 g/mol | Enhanced lipophilicity, potential steric effects at binding sites |
| 2-Methoxybenzimidamide HCl | 57075-83-9 | One methoxy group at position 2 | 186.64 g/mol | Different electronic distribution, potentially altered enzyme selectivity |
| Unsubstituted Benzamidine HCl | Not provided | No substituents on benzene ring | Lower | Reduced lipophilicity, different binding characteristics |
Research Applications and Methodologies
Enzyme Inhibition Studies
2,3-Dimethoxy-benzamidine hydrochloride represents a valuable tool for enzyme inhibition studies, particularly those focused on serine proteases. In typical enzyme inhibition experiments, researchers evaluate the compound's potency by determining parameters such as IC50 values (the concentration required to achieve 50% enzyme inhibition) or inhibition constants (Ki).
Standard methodologies for these studies include enzyme assays using chromogenic or fluorogenic substrates that produce measurable signals when cleaved by the target enzyme. By introducing 2,3-Dimethoxy-benzamidine hydrochloride at various concentrations and measuring changes in enzyme activity, researchers can quantify inhibition potency and characterize the inhibition mechanism (competitive, non-competitive, or uncompetitive).
Table 3: Recommended Experimental Conditions for Enzyme Inhibition Studies
| Parameter | Recommended Conditions | Considerations |
|---|---|---|
| Buffer System | 50 mM Tris-HCl, pH 7.4 with 150 mM NaCl | Maintain physiological pH and ionic strength |
| Temperature | 37°C | Mimic physiological conditions |
| Enzyme Concentration | 1-10 nM (depending on specific enzyme) | Use purified enzymes for accurate results |
| Inhibitor Concentration Range | 0.1-100 μM | Prepare in DMSO, maintain <1% final DMSO concentration |
| Incubation Time | 15-30 minutes | Allow equilibrium to be established |
| Detection Method | Spectrophotometric or fluorometric | Select appropriate substrates for target enzyme |
Future Research Directions
Synthetic Methodology Development
Developing improved synthetic methodologies for 2,3-Dimethoxy-benzamidine hydrochloride represents an important research direction with practical implications. Current synthetic approaches for benzamidine derivatives often involve multiple steps with varying yields and purity levels. Exploring alternative synthetic routes could lead to more efficient, cost-effective, and environmentally friendly production methods .
Green chemistry approaches, including solvent-free reactions, use of renewable catalysts, and continuous flow chemistry, offer promising avenues for improving the synthesis of this compound. Additionally, exploring enzymatic or chemoenzymatic synthesis methods could provide stereoselective and environmentally benign alternatives to traditional chemical synthesis.
Optimization of reaction conditions using design of experiments (DoE) approaches could systematically identify the factors most critical for high yield and purity, leading to more robust and reproducible synthetic methods. This would benefit both laboratory-scale synthesis for research purposes and potential large-scale production for commercial or clinical applications.
Structure Modification for Enhanced Properties
Systematic modification of the 2,3-Dimethoxy-benzamidine hydrochloride structure represents a fertile area for future research, potentially leading to compounds with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies could explore various substitution patterns on the benzene ring, modifications to the amidine group, or incorporation of additional functional groups.
Potential structural modifications include:
-
Exploring different patterns of methoxy substitution (e.g., 2,4-, 2,5-, or 3,4-dimethoxy)
-
Replacing methoxy groups with other substituents (halogens, trifluoromethyl, cyano, etc.)
-
Modifying the amidine group to create prodrugs with improved stability or bioavailability
-
Incorporating the benzamidine scaffold into larger molecular structures to target specific biological receptors or enzymes
Table 4: Potential Structural Modifications and Their Expected Effects
| Modification Type | Examples | Expected Effects |
|---|---|---|
| Alternative Methoxy Positions | 2,4-dimethoxy; 2,5-dimethoxy | Different electronic distribution, altered binding profiles |
| Substituent Replacement | Replace OCH3 with F, Cl, CF3, CN | Modified electronic/steric properties, potentially enhanced metabolic stability |
| Amidine Modifications | N-alkylation; cyclic amidines | Altered basicity, potential prodrug formation |
| Scaffold Extension | Incorporation into heterocycles | Targeting specific binding pockets, enhanced selectivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume